

An In-depth Technical Guide to Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxydiethylene bis(chloroformate)**

Cat. No.: **B085976**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oxydiethylene bis(chloroformate)**, a versatile chemical intermediate. This document details its nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its role in polymer chemistry. Detailed experimental protocols for its synthesis and analysis are provided, along with illustrative diagrams of its synthesis and reactivity.

Nomenclature and Synonyms

Oxydiethylene bis(chloroformate) is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative names is provided in Table 1 to aid in its identification.

Table 1: Synonyms and Alternative Names for **Oxydiethylene bis(chloroformate)**

Name	Source
Oxydiethylene bis(chloroformate)	
Diethylene glycol bis(chloroformate)	
1,5-Bis((chlorocarbonyl)oxy)-3-oxapentane	[1]
Carbonochloridic acid, oxydi-2,1-ethanediyl ester	[1]
Diglycol chloroformate	[1]
Diglycol chloroformate	[1]
Formic acid, chloro-, diester with diethylene glycol	[1]
Formic acid, chloro-, oxydiethylene ester	[1]
Oxydiethylene chloroformate	[1]
DECF	[1]
Bis(2-chlorocarbonyloxyethyl)ether	
Oxybis(ethane-2,1-diyl) bis(carbonochloride)	

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a colorless to light yellow, viscous liquid with a pungent odor.[\[1\]](#) Its key physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of **Oxydiethylene bis(chloroformate)**

Property	Value	Source
CAS Number	106-75-2	[1]
Molecular Formula	C6H8Cl2O5	[1]
Molecular Weight	231.03 g/mol	
Appearance	Clear liquid with a pungent odor	
Density (20 °C)	1.35 g/cm ³	
Melting Point	6 - 7 °C	
Boiling Point	127 °C at 5 torr	
Solubility	Soluble in common organic solvents (e.g., acetone, toluene, methylene chloride)	

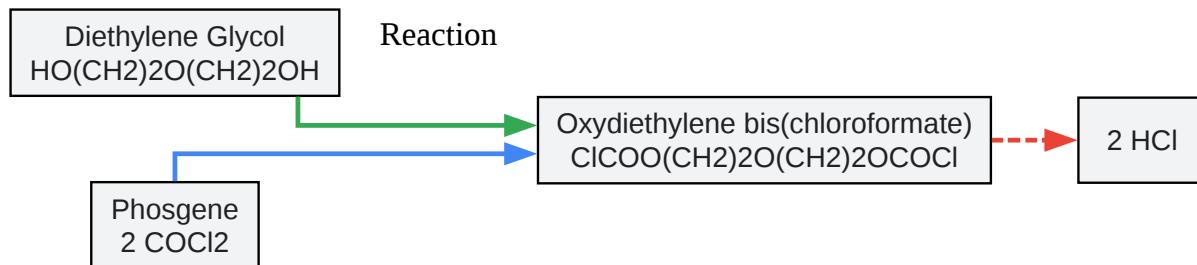
Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of **Oxydiethylene bis(chloroformate)** involves the reaction of diethylene glycol with phosgene. The following is a representative experimental protocol adapted from established methods.

Experimental Protocol: Synthesis of Oxydiethylene bis(chloroformate)

Materials:

- Diethylene glycol
- Phosgene (liquid)
- A suitable reaction vessel (e.g., a jacketed glass reactor) equipped with a stirrer, a reflux condenser, and inlets for reactants.
- Degassing chamber


- Dry air or nitrogen source

Procedure:

- Reaction Setup: An initial amount of liquid phosgene is introduced into the reactor and brought to reflux.
- Initiation of Reaction: Diethylene glycol is slowly added to the refluxing phosgene. The reaction to form the bis(chloroformate) begins, and the concentration of the product in the reactor gradually increases.
- Continuous Addition: Gaseous phosgene and diethylene glycol are continuously added to the reactor at controlled rates. The reaction temperature is maintained at approximately 30 °C. The heat of the reaction is managed by the vaporization of excess phosgene, which is then refluxed. The concentration of phosgene in the reaction mixture is typically maintained between 25% and 35%.
- Product Withdrawal: The newly formed **Oxydiethylene bis(chloroformate)** is continuously withdrawn from the reactor.
- Purification: The crude product is transferred to a degassing chamber where it is heated to approximately 95 °C to remove dissolved phosgene. Further stripping of residual phosgene is achieved by bubbling dry air or nitrogen through the heated liquid.
- Yield: This continuous process can achieve yields of over 99% of the theoretical value.[1]

Safety Note: Phosgene is an extremely toxic gas. This synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **Oxydiethylene bis(chloroformate)**.

Chemical Reactivity and Applications

The two chloroformate groups in **Oxydiethylene bis(chloroformate)** are highly reactive towards nucleophiles, making it a valuable bifunctional building block in organic synthesis, particularly in the production of polymers.

Reactions with Nucleophiles

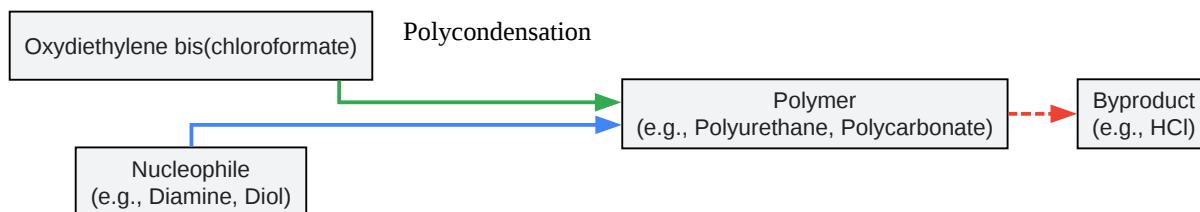
- With Alcohols: It reacts with diols to form polycarbonates, creating carbonate linkages.
- With Amines: It reacts with diamines to form polyurethanes (specifically, poly(urethane-carbonate)s), creating urethane linkages.

Application in Polymer Synthesis

Oxydiethylene bis(chloroformate) is a key monomer in the synthesis of specialty polycarbonates and polyurethanes. The properties of the resulting polymers can be tailored by the choice of the co-monomer (diol or diamine).

Experimental Protocol: Synthesis of a Polyurethane

The following is a general procedure for the synthesis of a polyurethane using **Oxydiethylene bis(chloroformate)** and a diamine.


Materials:

- Oxydiethylene bis(chloroformate)**
- A diamine (e.g., hexamethylenediamine)
- An inert solvent (e.g., dichloromethane or tetrahydrofuran)
- An acid scavenger (e.g., pyridine or triethylamine)
- Reaction vessel with a stirrer and a nitrogen inlet

Procedure:

- Dissolution of Diamine: The diamine is dissolved in the inert solvent in the reaction vessel under a nitrogen atmosphere. The acid scavenger is added to the solution.
- Addition of Bis(chloroformate): A solution of **Oxydiethylene bis(chloroformate)** in the same solvent is added dropwise to the stirred diamine solution at a controlled temperature (typically 0-25 °C).
- Polymerization: The reaction mixture is stirred for several hours at room temperature or with gentle heating to allow for the completion of the polymerization.
- Isolation of Polymer: The resulting polyurethane is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying.

General Reaction Scheme Diagram

[Click to download full resolution via product page](#)

Caption: General reaction of **Oxydiethylene bis(chloroformate)**.

Analytical Methodology

The purity of **Oxydiethylene bis(chloroformate)** is crucial for its use in polymerization reactions. Gas chromatography (GC) is a suitable method for its analysis.

Experimental Protocol: Gas Chromatography Analysis

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).

- Capillary column suitable for the analysis of polar compounds (e.g., a polyethylene glycol or a low-bleed silicone phase).

GC Conditions (suggested starting parameters):

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Carrier Gas: Helium or Nitrogen
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/minute to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Injection: A suitable volume of a diluted sample in an appropriate solvent (e.g., dichloromethane).

Procedure:

- Sample Preparation: Prepare a dilute solution of the **Oxydiethylene bis(chloroformate)** sample in a suitable solvent.
- Injection: Inject the prepared sample into the GC.
- Analysis: The retention time of the main peak corresponding to **Oxydiethylene bis(chloroformate)** is used for identification. The peak area is used for quantification of purity and impurities.

Conclusion

Oxydiethylene bis(chloroformate) is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of polycarbonates and polyurethanes.

Understanding its properties, synthesis, and reactivity is essential for researchers and

professionals in the fields of polymer chemistry and drug development. The detailed protocols and diagrams provided in this guide offer a solid foundation for the safe and effective handling and utilization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2476637A - Method of preparing chloroformates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oxydiethylene bis(chloroformate)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085976#oxydiethylene-bis-chloroformate-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com